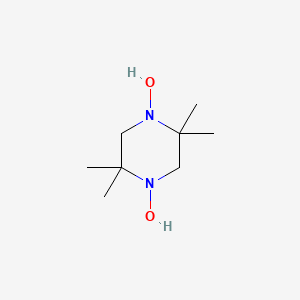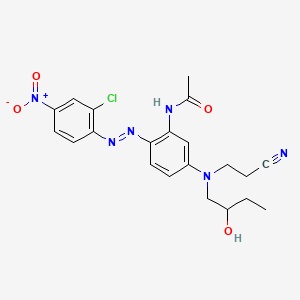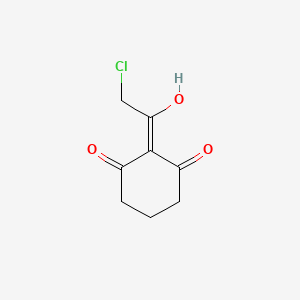
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes amino, guanidino, and oxo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common approach involves the use of amino acid derivatives as starting materials, followed by a series of reactions such as amidation, guanidination, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or carboxyl groups, while reduction could produce hydroxyl derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. Its guanidino group, in particular, is known to interact with various biological targets, making it a valuable tool for probing biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be used in the development of new drugs for treating various diseases, including neurological disorders and metabolic conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group is known to form strong interactions with negatively charged sites on proteins, which can modulate their activity and function . Additionally, the compound’s oxo and amino groups can participate in hydrogen bonding and other interactions that influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid
- (2R,5R)-2-Amino-5-hydroxyhexanoic acid
- 2-Methylamino-1-phenylpropanol
Uniqueness
Compared to these similar compounds, (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid sulfate stands out due to its unique combination of functional groups. The presence of both guanidino and oxo groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H26N4O7S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(2S,5R)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid;sulfuric acid |
InChI |
InChI=1S/C16H24N4O3.H2O4S/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11;1-5(2,3)4/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20);(H2,1,2,3,4)/t12-,13+;/m0./s1 |
InChI-Schlüssel |
ATNQLNFXRFGXDX-JHEYCYPBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






